molecular formula C8H9NO3 B1588919 Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 223788-08-7

Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B1588919
M. Wt: 167.16 g/mol
InChI Key: NYZKFYQERYBEAB-UHFFFAOYSA-N
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Description

“Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” is a chemical compound with the molecular formula C8H9NO3 . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO3/c1-5-6 (8 (11)12-2)3-4-7 (10)9-5/h3-4H,1-2H3, (H,9,10) . This indicates that the compound has a pyridine ring with a methyl group and a carboxylate group attached to it.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 167.16 . It is a solid substance and should be stored in a dry place at 2-8°C .

Scientific Research Applications

Synthesis of Tetrahydropyridines

Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is used in the synthesis of tetrahydropyridines. Ethyl 2-methyl-2,3-butadienoate, a related compound, acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

Reactions of Biginelli-compounds

This compound is utilized in the synthesis and reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, known as Biginelli-compounds. These compounds have various applications in medicinal chemistry (Kappe & Roschger, 1989).

Antihypertensive and Coronary Vessel Dilators

1,4-Dihydropyridines bearing carboxy functions, including variants like 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethyl ester, are used as antihypertensive agents and coronary vessel dilators (Abernathy, 1978).

Antimicrobial and Antifungal Agents

Novel derivatives of 6-oxo-pyridine-3-carboxamide, such as 2-amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide, have been synthesized and evaluated for their antimicrobial and antifungal properties (El-Sehrawi et al., 2015).

Synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates

A method for preparing 2-alkyl-6-aryl-, 2-aryl-6-aryl, and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates has been developed, useful for synthesizing a variety of nicotinates (Zanakhov et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-methyl-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-6(8(11)12-2)3-4-7(10)9-5/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZKFYQERYBEAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472629
Record name METHYL 6-HYDROXY-2-METHYLPYRIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

CAS RN

223788-08-7
Record name METHYL 6-HYDROXY-2-METHYLPYRIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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